An In-depth Technical Guide to 4-(Isothiocyanatomethyl)tetrahydropyran: A Versatile Bifunctional Linker for Drug Discovery
An In-depth Technical Guide to 4-(Isothiocyanatomethyl)tetrahydropyran: A Versatile Bifunctional Linker for Drug Discovery
This guide provides a comprehensive technical overview of 4-(isothiocyanatomethyl)tetrahydropyran, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, proposed synthesis, reactivity, and its promising applications as a bifunctional linker molecule.
Chemical Identity and Nomenclature
The nomenclature of this compound can be approached from two perspectives, both of which are correct depending on the context. The parent heterocycle, a saturated six-membered ring containing one oxygen atom, is commonly known as tetrahydropyran. However, the preferred IUPAC name (PIN) for this ring system is oxane [1][2]. Consequently, the systematic IUPAC name for the target molecule is 4-(Isothiocyanatomethyl)oxane .
For clarity and recognition within a broader chemical context, several synonyms are also employed:
-
4-(Isothiocyanatomethyl)tetrahydropyran
-
(Tetrahydro-2H-pyran-4-yl)methyl isothiocyanate
-
4-(Thiocyanatomethyl)oxane (a less common, but possible variant)
Table 1: Chemical Identifiers
| Identifier | Value |
| Preferred IUPAC Name | 4-(Isothiocyanatomethyl)oxane |
| Systematic Name | 4-(Isothiocyanatomethyl)tetrahydropyran |
| Molecular Formula | C₇H₁₁NOS |
| Molecular Weight | 157.23 g/mol |
| CAS Number | Not assigned (as of the latest data) |
Physicochemical Properties
The tetrahydropyran moiety is a polar, cyclic ether that can act as a hydrogen bond acceptor[3]. This feature often enhances the aqueous solubility and modulates the pharmacokinetic profile of drug candidates, making it a valuable scaffold in medicinal chemistry[3][4]. The isothiocyanate group is a reactive electrophile, known for its ability to form stable covalent bonds with nucleophiles, particularly primary amines.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Appearance | Colorless to pale yellow liquid | Based on similar small molecule isothiocyanates and tetrahydropyran derivatives. |
| Boiling Point | > 200 °C (estimated) | The presence of the polar tetrahydropyran ring and the isothiocyanate group increases intermolecular forces compared to simpler alkanes. |
| Solubility | Soluble in a wide range of organic solvents (DCM, THF, EtOAc, DMSO, DMF). Limited solubility in water. | The tetrahydropyran ring imparts some water solubility, but the overall molecule is expected to be largely organic-soluble. |
| Stability | Stable under anhydrous conditions. Sensitive to moisture and strong nucleophiles. | The isothiocyanate group is susceptible to hydrolysis. |
Synthesis of 4-(Isothiocyanatomethyl)oxane
The synthesis of 4-(isothiocyanatomethyl)oxane can be efficiently achieved through a two-step process starting from commercially available materials. The key steps involve the synthesis of the corresponding primary amine followed by its conversion to the isothiocyanate.
Synthetic Workflow
The overall synthetic strategy is depicted below:
Caption: Proposed two-step synthesis of 4-(isothiocyanatomethyl)oxane.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Aminomethyl)tetrahydropyran
This step involves the reductive amination of tetrahydro-4H-pyran-4-one.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Ammonia (in methanol or aqueous solution)
-
Raney Nickel (or Sodium cyanoborohydride)
-
Hydrogen gas (if using Raney Ni)
-
Methanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in methanol, add a solution of ammonia (excess, e.g., 7N in methanol).
-
Add Raney Nickel catalyst (a catalytic amount) to the mixture.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 4-(aminomethyl)tetrahydropyran as a colorless liquid[5].
Step 2: Synthesis of 4-(Isothiocyanatomethyl)oxane
This step converts the primary amine to the isothiocyanate using carbon disulfide and a desulfurylating agent[6][7][8].
Materials:
-
4-(Aminomethyl)tetrahydropyran (from Step 1)
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl) or another suitable desulfurylating agent (e.g., di-tert-butyl dicarbonate)[8].
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-(aminomethyl)tetrahydropyran (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 1 hour, during which a dithiocarbamate salt will form.
-
To this mixture, add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford 4-(isothiocyanatomethyl)oxane.
Reactivity and Applications in Drug Development
The synthetic utility of 4-(isothiocyanatomethyl)oxane lies in its bifunctional nature. The tetrahydropyran ring serves as a stable, hydrophilic scaffold, while the isothiocyanate group provides a reactive handle for covalent modification of biomolecules.
Key Reaction: Thiourea Formation
The isothiocyanate group readily reacts with primary and secondary amines to form a stable thiourea linkage. This reaction is highly efficient and proceeds under mild, often physiological, conditions[9][10].
Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea.
This specific reactivity makes 4-(isothiocyanatomethyl)oxane an excellent candidate for applications in bioconjugation and the development of targeted therapeutics.
Application as a Linker in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker molecule that connects the antibody to the drug is a critical component of an ADC's design, influencing its stability, pharmacokinetics, and efficacy.
The isothiocyanate group can react with the ε-amino groups of lysine residues on the surface of an antibody to form a stable thiourea bond[11]. The tetrahydropyran moiety in the linker can improve the overall hydrophilicity of the ADC, which may lead to improved pharmacokinetics and reduced aggregation[3][4].
Caption: Conceptual diagram of an ADC using a 4-(isothiocyanatomethyl)oxane-derived linker.
Potential in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. While the reaction of isothiocyanates with amines is not strictly bioorthogonal due to the abundance of amines in biological systems, its chemoselectivity can be exploited in controlled environments or for ex vivo modifications. For instance, it can be used to label purified proteins or other biomolecules before their introduction into a biological system.
Spectroscopic Characterization
The structure of 4-(isothiocyanatomethyl)oxane can be confirmed using standard spectroscopic techniques.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Multiplets in the regions of 3.0-4.0 ppm corresponding to the protons on the tetrahydropyran ring adjacent to the oxygen and the methylene group attached to the isothiocyanate. - Multiplets in the region of 1.2-2.0 ppm for the remaining protons of the tetrahydropyran ring. |
| ¹³C NMR | - A characteristic signal for the isothiocyanate carbon (N=C=S) in the range of 120-140 ppm. - Signals for the carbons of the tetrahydropyran ring, with those adjacent to the oxygen appearing further downfield (60-70 ppm). |
| FT-IR | - A strong, characteristic asymmetric stretching vibration for the -N=C=S group in the region of 2000-2200 cm⁻¹. - C-O-C stretching vibrations for the ether linkage in the tetrahydropyran ring around 1100 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₇H₁₁NOS. |
Conclusion
4-(Isothiocyanatomethyl)oxane is a promising yet underexplored bifunctional molecule with significant potential in the field of drug discovery and development. Its synthesis is achievable through straightforward and scalable chemical transformations. The combination of a hydrophilic, biocompatible tetrahydropyran scaffold and a reactive isothiocyanate handle makes it an attractive linker for the construction of antibody-drug conjugates and other targeted therapeutic agents. Further research into the specific properties and applications of this compound is warranted and is expected to yield valuable tools for medicinal chemists and drug development professionals.
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